Windorphen

Epigenetics Histone Acetyltransferase Selectivity

Windorphen (19881-70-0) uniquely disrupts p300–β-catenin-1 association without inhibiting CBP, unlike broad-spectrum p300/CBP inhibitors (C646, I-CBP112). Delivers >10-fold selectivity over other HATs and exclusive β-catenin-1 targeting for unambiguous transcriptional studies and developmental pathway analysis. Validated apoptosis inducer in Wnt-driven cancer lines (SW480, RKO, DU145, PC3). Supplied at ≥98% (HPLC) purity for reproducible, high-confidence epigenetic research.

Molecular Formula C17H15ClO3
Molecular Weight 302.7 g/mol
CAS No. 19881-70-0
Cat. No. B1300807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWindorphen
CAS19881-70-0
Molecular FormulaC17H15ClO3
Molecular Weight302.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
InChIInChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
InChIKeyVNRALGZMXHFBPG-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Windorphen (CAS 19881-70-0): High-Purity p300/Wnt Inhibitor for Targeted Epigenetic and Developmental Biology Research


Windorphen (CAS 19881-70-0, (Z)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde) is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway, functioning through selective inhibition of the p300 histone acetyltransferase (HAT) [1]. Its high-purity (>98% by HPLC) formulation [2] ensures reliable activity in vitro and in vivo, enabling precise interrogation of β-catenin isoform-specific functions [1][3].

Critical Differentiation: Why Broad-Spectrum p300 or Wnt Inhibitors Cannot Replace Windorphen


While several p300/CBP or Wnt pathway inhibitors exist, they lack the precise functional specificity of Windorphen. Broad-spectrum p300 inhibitors (e.g., C646) or dual p300/CBP bromodomain inhibitors (e.g., I-CBP112) non-selectively target both p300 and the closely related CREB-binding protein (CBP), potentially confounding results [1]. Windorphen uniquely disrupts the association of p300 specifically with β-catenin-1 without affecting CBP [1][2][3]. Furthermore, generic Wnt inhibitors often target upstream or downstream components, failing to distinguish between the functionally non-redundant β-catenin isoforms (β-catenin-1 vs. β-catenin-2) [1]. Substituting Windorphen with a less specific analog would introduce experimental noise and obscure the isoform-specific biology it was designed to dissect.

Quantitative Differentiation of Windorphen (CAS 19881-70-0): Direct Evidence for p300 Selectivity and Isoform-Specific Action


Selective Inhibition of p300 HAT Activity Over Other HATs

Windorphen inhibits p300 histone acetyltransferase (HAT) activity with an IC50 of 4.2 µM and displays >10-fold selectivity over other histone acetyltransferases . This contrasts with less selective natural HAT inhibitors like Garcinol, which inhibits p300 with an IC50 of 7 µM and PCAF with an IC50 of 5 µM, demonstrating poor discrimination .

Epigenetics Histone Acetyltransferase Selectivity

Functional Specificity for β-Catenin-1 Isoform in a Live Vertebrate Model

Windorphen selectively perturbs ventral development by targeting β-catenin-1 but not β-catenin-2 in zebrafish, a distinction not made by genetic knockout or broad-spectrum Wnt inhibitors [1][2]. The study showed that 10-20 µM Windorphen treatment caused dorsalization in a dose-dependent manner, with a defined critical window between 4-6 hours post-fertilization [1].

Developmental Biology Zebrafish Isoform Specificity

Selective Disruption of β-Catenin:p300 Interaction Over β-Catenin:CBP

Windorphen selectively disrupts the protein-protein interaction between β-catenin and p300, while sparing its interaction with the closely related transcriptional coactivator CREB-binding protein (CBP) [1]. This is a unique feature not shared by dual p300/CBP inhibitors like I-CBP112, which non-selectively targets the bromodomains of both proteins .

Protein-Protein Interaction p300/CBP Wnt Signaling

In Vitro Pathway Inhibition: Wnt3a-Driven Reporter Activity

In the canonical STF293 Wnt/β-catenin reporter cell line, Windorphen dose-dependently inhibits Wnt3a-inducible TOPFLASH-luciferase activity with an IC50 of 1.5 µM [1]. This cell-based potency is distinct from its direct enzymatic p300 inhibition and validates its ability to block ligand-driven pathway activation.

Wnt/β-catenin Luciferase Assay Cell-Based Screening

Selective Cytotoxicity in Wnt-Dependent Cancer Cells

Windorphen robustly and selectively kills cancer cells that harbor Wnt-activating mutations (e.g., APC-deficient SW480 colorectal adenocarcinoma cells) [1]. This contrasts with its lack of effect on cells with normal Wnt signaling, demonstrating therapeutic potential and on-target selectivity.

Cancer Biology Colorectal Cancer Selective Cytotoxicity

Optimized Applications for Windorphen Based on Demonstrated Selectivity and Efficacy


Dissecting β-Catenin Isoform-Specific Functions in Development

Windorphen is the tool of choice for researchers studying the non-redundant roles of β-catenin-1 and β-catenin-2. Its unique ability to selectively inhibit β-catenin-1 function in vivo, as demonstrated in zebrafish [1], allows for precise temporal control over developmental pathways, overcoming limitations of genetic models. This is ideal for investigating tissue-specific Wnt signaling in embryogenesis and organogenesis.

High-Confidence Epigenetic Studies on p300-Dependent Transcription

For studies requiring unambiguous attribution of transcriptional effects to p300 HAT activity, Windorphen offers >10-fold selectivity over other HATs and crucially does not inhibit CBP [2]. This makes it a superior alternative to broad-spectrum inhibitors (e.g., C646, I-CBP112) for experiments in chromatin biology and gene regulation, ensuring that observed phenotypes are due to p300-specific modulation.

Validation of Wnt-Driven Cancer Models and Drug Screening

Windorphen serves as a robust, selective control compound for inducing apoptosis in cancer cell lines with constitutive Wnt activation (e.g., SW480, RKO, DU145, PC3) [3]. Its well-characterized selectivity profile makes it an essential benchmark for phenotypic screening of novel Wnt pathway inhibitors, enabling clear differentiation of on-target versus off-target cytotoxic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Windorphen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.